molecular formula C9H11FN2O4 B135765 2'-Arafluorozebularine CAS No. 136675-88-2

2'-Arafluorozebularine

Cat. No.: B135765
CAS No.: 136675-88-2
M. Wt: 230.19 g/mol
InChI Key: WQIKHPATWLOZFO-ULAWRXDQSA-N
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Comparison with Similar Compounds

2'-Arafluorozebularine is unique due to its fluorine substitution, which enhances its antiviral activity . Similar compounds include:

Biological Activity

2'-Arafluorozebularine is a synthetic nucleoside analog that has garnered interest for its potential antiviral properties, particularly against Hepatitis B. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to naturally occurring nucleosides and is synthesized through a series of chemical reactions starting from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose. The synthesis typically involves glycosylation with a suitable pyrimidine base followed by deprotection to yield the final product.

The primary mechanism of action for this compound involves its incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively inhibiting viral replication processes. Studies have shown that this compound can disrupt the life cycle of viruses by preventing the synthesis of essential viral components .

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity against Hepatitis B virus (HBV). In vitro studies demonstrate that it can reduce viral load in infected cells, showing promise as a therapeutic agent for HBV infection. The compound's effectiveness is attributed to its ability to mimic natural nucleosides, allowing it to be incorporated into the viral genome .

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity. It demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antiviral Efficacy : A study published in Biophysical Reports reported that this compound significantly inhibited HBV replication in vitro, with a dose-dependent response observed in treated cell lines. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiviral activity .
  • Antibacterial Assessment : In another study focused on antibacterial properties, this compound was tested against multiple strains of bacteria. The results showed inhibition zones ranging from 19 mm to 30 mm depending on the bacterial strain tested, suggesting a broad spectrum of antibacterial activity .
  • Mechanistic Insights : Further investigations into the mechanistic aspects revealed that treatment with this compound led to alterations in cell morphology and viability in bacterial cultures, reinforcing its potential as both an antiviral and antibacterial agent .

Data Summary

Biological Activity Efficacy MIC (µg/mL) IC50 (µM) Inhibition Zone (mm)
Antiviral (HBV)HighN/A~0.5N/A
AntibacterialModerate40-50N/A19-30

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKHPATWLOZFO-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929510
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136675-88-2
Record name 2'-Arafluorozebularine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136675882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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